
Ganoderenic Acid H
Vue d'ensemble
Description
This compound is part of a larger group of ganoderic acids, which have been used in traditional East Asian medicine for their purported health benefits . Ganoderenic Acid H has attracted scientific interest due to its potential pharmacological activities, including anti-tumor and anti-inflammatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ganoderenic Acid H is typically obtained through extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which produces triterpenoids with four cyclic and two linear isoprenes . Advances in genetic engineering have enabled the heterologous production of ganoderic acids in organisms like Saccharomyces cerevisiae, which can be genetically modified to express specific cytochrome P450 enzymes from Ganoderma lucidum .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Ganoderma lucidum under controlled conditions. Bioengineering techniques, including the use of various growth media and nutrient substrates, have been employed to enhance the yield of ganoderic acids . The extraction process typically involves solvent extraction followed by purification using chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderenic Acid H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Ganoderenic Acid H has a wide range of scientific research applications:
Mécanisme D'action
Ganoderenic Acid H exerts its effects through the inhibition of transcription factors such as AP-1 and NF-kappaB . These transcription factors play crucial roles in the regulation of inflammatory responses and cell proliferation. By inhibiting these pathways, this compound can suppress the growth and invasive behavior of cancer cells .
Comparaison Avec Des Composés Similaires
Ganoderenic Acid H is part of a larger family of ganoderic acids, which include compounds like Ganoderic Acid A, Ganoderic Acid B, and Ganoderic Acid C . While these compounds share a common triterpenoid structure, they differ in their specific functional groups and biological activities. For example, Ganoderic Acid A is known for its hepatoprotective effects, while Ganoderic Acid B has been studied for its anti-tumor properties . This compound is unique in its specific inhibition of AP-1 and NF-kappaB, which distinguishes it from other ganoderic acids .
Propriétés
IUPAC Name |
6-(3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBOKJLQZQAVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



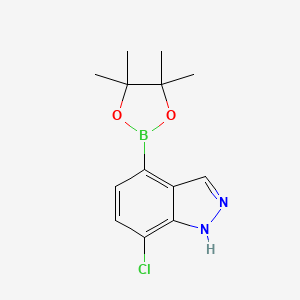

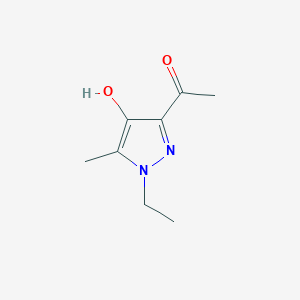

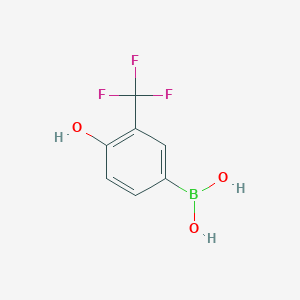
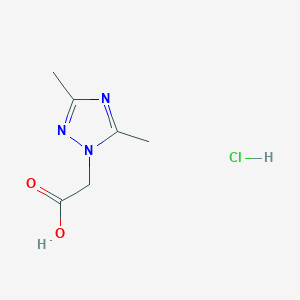
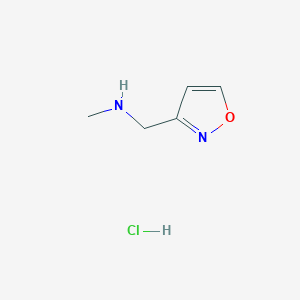

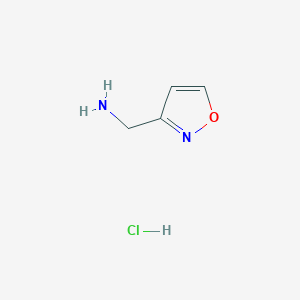
![7-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B3026927.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B3026928.png)


